molecular formula C16H21Cl3N4O3 B13452905 2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride

2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride

Cat. No.: B13452905
M. Wt: 423.7 g/mol
InChI Key: VXSRSPFACHRYEF-UHFFFAOYSA-N
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Description

2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride is a complex organic compound featuring an oxazole ring, a diazatricyclo structure, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring and the diazatricyclo structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole and diazatricyclo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The oxazole ring and the diazatricyclo structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The amine group may also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

What sets 2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7]-tetraen-5-yl}ethan-1-amine trihydrochloride apart is its combination of an oxazole ring with a diazatricyclo structure and an amine group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21Cl3N4O3

Molecular Weight

423.7 g/mol

IUPAC Name

2-[3-[2-(1,3-oxazol-2-yl)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C16H18N4O3.3ClH/c17-3-1-15-19-11-9-13-14(22-8-7-21-13)10-12(11)20(15)5-2-16-18-4-6-23-16;;;/h4,6,9-10H,1-3,5,7-8,17H2;3*1H

InChI Key

VXSRSPFACHRYEF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)CCN)CCC4=NC=CO4.Cl.Cl.Cl

Origin of Product

United States

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